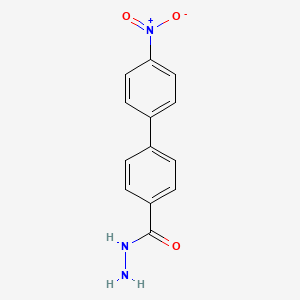

4-(4-Nitrophenyl)benzhydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c14-15-13(17)11-3-1-9(2-4-11)10-5-7-12(8-6-10)16(18)19/h1-8H,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRZXNZPYDTXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization for 4 4 Nitrophenyl Benzhydrazide

Conventional Condensation Approaches

Conventional synthesis of 4-(4-nitrophenyl)benzhydrazide relies on the straightforward condensation reaction between benzohydrazide (B10538) and 4-nitrobenzaldehyde (B150856). This method is widely documented and serves as a foundational approach for creating a variety of hydrazone compounds.

Synthesis from Benzohydrazide and 4-Nitrobenzaldehyde

The most common route to this compound involves the reaction of benzohydrazide with 4-nitrobenzaldehyde. This reaction forms the characteristic azomethine group (C=N) of the hydrazone.

A standard laboratory method involves refluxing equimolar amounts of benzohydrazide and 4-nitrobenzaldehyde. The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen of the 4-nitrobenzaldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of benzohydrazide. This acid-catalyzed condensation is a common strategy in the synthesis of various hydrazone derivatives. nih.govtsijournals.comnih.govresearcherslinks.comgrowingscience.com The reaction is generally carried out under reflux for several hours to ensure completion. tsijournals.comnih.govresearcherslinks.com

Other acids, such as p-toluenesulfonic acid (p-TSA), can also be employed as catalysts to potentially enhance reaction rates and yields. nih.gov For instance, the use of p-TSA in ethanol (B145695) has been shown to be effective in the synthesis of similar hydrazone structures. nih.gov

The choice of solvent plays a critical role in the efficiency of the condensation reaction. Ethanol is a frequently used solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions. nih.govresearcherslinks.com Yields in ethanol can range from 46% to 87% under standard reflux conditions.

For optimization, other solvents have been investigated. Dimethylformamide (DMF) and Polyethylene Glycol 400 (PEG-400) are alternative solvents that can influence reaction outcomes. PEG-400, in particular, is considered a "green" solvent and has been shown to improve yields in some hydrazone syntheses. preprints.org

Below is a table comparing the performance of different solvents in the synthesis of hydrazones, which can be analogous to the synthesis of this compound.

Table 1: Solvent Performance in Hydrazone Synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 4-6 | 46-78 |

| DMF | 110 | 2.5 | 72-88 |

This data is adapted from studies on analogous hydrazide syntheses and illustrates general trends in solvent performance.

Condensation Reactions with Substituted Aromatic Aldehydes

The condensation methodology is not limited to 4-nitrobenzaldehyde. Benzohydrazide can be reacted with a wide array of substituted aromatic aldehydes to produce a diverse library of hydrazone compounds. nih.govmdpi.comtubitak.gov.tr The nature and position of the substituent on the aldehyde's phenyl ring can influence the electronic properties and, consequently, the reactivity and biological activity of the resulting hydrazone. For example, aldehydes with electron-withdrawing groups (like the nitro group) or electron-donating groups have been successfully used in these condensation reactions. mdpi.comtubitak.gov.tr

General Condensation with Nitrogen-Containing Nucleophiles

The synthesis of this compound is an example of a broader class of reactions involving the condensation of nitrogen-containing nucleophiles with carbonyl compounds. Hydrazides, semicarbazides, and thiosemicarbazides are common nucleophiles used to react with aldehydes and ketones to form the corresponding hydrazones, semicarbazones, and thiosemicarbazones. preprints.org These reactions are fundamental in organic synthesis for creating compounds with a C=N backbone, which is a key structural motif in many pharmacologically active molecules. univpancasila.ac.id

Advanced and Green Synthetic Strategies

In line with the principles of green chemistry, which aim to reduce the use of hazardous substances and increase energy efficiency, advanced synthetic methods have been applied to the synthesis of hydrazones. univpancasila.ac.id One such method is microwave-assisted synthesis. Microwave irradiation can significantly shorten reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. For the synthesis of this compound, microwave-assisted methods have been reported to increase yields to between 85% and 93%, a substantial improvement over conventional reflux heating.

Another green approach involves the use of environmentally benign catalysts and solvents. For instance, some syntheses have been developed using water as a solvent and a "green" catalyst, which can be recovered and reused. preprints.org The use of solvents like PEG-400 also aligns with green chemistry principles. preprints.orgresearchgate.net These advanced strategies offer more sustainable and efficient alternatives to traditional synthetic protocols.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and its application to the synthesis of hydrazones, including this compound, demonstrates significant advantages over conventional heating methods. nih.govrsc.org This approach dramatically reduces reaction times from several hours to mere minutes, while often improving product yields and purity. dergipark.org.tr

The enhanced efficiency is attributed to the unique heating mechanism of microwaves, which involves direct and uniform heating of the reaction mixture through dielectric polarization. This rapid energy transfer leads to a substantial decrease in reaction time and often minimizes the formation of side products that can occur with prolonged heating in conventional methods.

A typical lab-scale protocol for the microwave-assisted synthesis of this compound involves irradiating a mixture of benzohydrazide and 4-nitrobenzaldehyde in a polar solvent like ethanol, with a catalytic amount of acetic acid. The reaction proceeds swiftly, often reaching completion within 5 to 15 minutes at a power of around 300 W. This method consistently produces high yields, typically in the range of 85–93%. The use of microwave irradiation has been shown to be advantageous for various related hydrazide derivatives as well. chemmethod.comnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Reflux Synthesis

| Parameter | Conventional Reflux Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 4–6 hours | 5–15 minutes |

| Yield | 46–78% | 85–93% |

| Energy Consumption | High | 80-90% reduction |

| Purity | Good, but side products possible | High, reduced side products |

Solvent-Free Synthesis Methodologies

In alignment with the principles of green chemistry, solvent-free synthesis methods for this compound have been developed to minimize waste and avoid the use of hazardous organic solvents. researchgate.net These techniques include mechanochemistry (such as grinding or ball milling) and twin-screw extrusion (TSE), which can be conducted on neat reactants, sometimes with a solid catalyst. researchgate.netqub.ac.ukacs.org

Solvent-free reactions are not only environmentally friendly but also offer advantages in terms of simplified work-up procedures, reduced cost, and potential for scalability. researchgate.netqub.ac.uk The condensation of benzhydrazide with 4-nitrobenzaldehyde has been successfully achieved using these methods.

One notable solvent-free approach is twin-screw extrusion (TSE), a continuous manufacturing process. acs.org The synthesis of (E)-N′-(4-nitrobenzylidene)benzohydrazide was successful at a moderate temperature of 50 °C, which is significantly below the melting points of the reactants, indicating a solid-state reaction mechanism. acs.org Another efficient method involves microwave irradiation of the neat reactants in the presence of a solid acid catalyst like montmorillonite (B579905) K10, which achieves yields of 82-88% in under 10 minutes. Mechanochemical synthesis via ball milling has also proven effective, driving the reaction to full conversion within an hour without the need for a catalyst. qub.ac.uk

Table 2: Overview of Solvent-Free Synthesis Conditions

| Method | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|

| Twin-Screw Extrusion (TSE) | 50 °C acs.org | Continuous | High conversion acs.org | Scalable, solid-state reaction. acs.org |

| Microwave (Neat Reactants) | Catalyst-dependent | < 10 minutes | 82-88% | Uses solid acid catalyst (montmorillonite K10). |

| Ball Milling | Room Temperature | 1 hour qub.ac.uk | Full conversion qub.ac.uk | Catalyst-free mechanochemical method. qub.ac.uk |

Ultrasonic-Assisted Synthesis as a Green Chemistry Approach

Ultrasonic-assisted synthesis is another green chemistry tool that utilizes the energy of sound waves (typically 20-100 kHz) to induce cavitation in the reaction medium. nih.gov The formation, growth, and collapse of these cavitation bubbles create localized hot spots with extreme temperatures and pressures, which significantly enhance reaction rates and yields. nih.govnih.gov This method is valued for its energy efficiency and ability to promote reactions at ambient temperatures, reducing the need for heating. nih.govnih.gov

The application of ultrasound has been shown to be effective for various reactions involving hydrazides, including condensations and cyclizations. nih.govnih.gov For instance, the synthesis of derivatives from 4-(benzyloxy)benzohydrazide (B166250) was accelerated using ultrasonic irradiation compared to conventional refluxing. nih.gov In the synthesis of related 1,3,4-oxadiazole-2-amines from hydrazides, ultrasound-assisted methods provided excellent yields of 81-93% within 1-2 hours at room temperature. nih.govresearchgate.netsemanticscholar.org

While specific data for the direct ultrasonic-assisted synthesis of this compound is not extensively detailed, the success in synthesizing closely related structures strongly supports its viability as an efficient and environmentally friendly alternative. acs.org The general procedure involves sonicating a mixture of the hydrazide and aldehyde in a suitable solvent, often leading to rapid product formation and high yields. nih.govnih.gov

Purification and Isolation Techniques

The final step in the synthesis of this compound, regardless of the method used, is the purification and isolation of the product. The compound is a solid at room temperature, which simplifies its isolation from the reaction mixture.

The most common purification technique is recrystallization . nih.govmdpi.com After the reaction is complete, the crude product is often collected by filtration. chemmethod.com It is then dissolved in a suitable hot solvent, from which the pure compound crystallizes upon cooling. Common solvents for recrystallization include ethanol, methanol, or mixtures such as methanol-water. nih.govmdpi.com

A typical isolation procedure involves the following steps:

Filtration: The solid product is separated from the reaction mixture by vacuum filtration.

Washing: The filtered solid is washed with a cold solvent, such as cold ethanol or water, to remove residual starting materials and soluble impurities. chemmethod.com

Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, promoting the formation of pure crystals.

Drying: The purified crystals are collected by filtration and dried, often under a vacuum, to remove any remaining solvent.

In some synthesis protocols, particularly those using solvents like dimethylformamide (DMF), a neutralization step with aqueous sodium bicarbonate may be required before filtration, which can add complexity to the work-up. However, for most modern methods, especially solvent-free approaches, the work-up is significantly simpler, sometimes requiring only a rinse with a non-polar solvent like diethyl ether. scispace.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Product |

| Benzohydrazide | Reactant |

| 4-Nitrobenzaldehyde | Reactant |

| Ethanol | Solvent, Washing Agent |

| Acetic Acid | Catalyst |

| Methanol | Solvent, Washing Agent |

| Water | Washing Agent |

| Montmorillonite K10 | Solid Acid Catalyst |

| Diethyl Ether | Washing Agent |

| Dimethylformamide (DMF) | Solvent |

| Sodium Bicarbonate | Neutralizing Agent |

| 4-(Benzyloxy)benzohydrazide | Related Starting Material |

| 4-hydroxy-N'-(4-nitrobenzylidene)benzohydrazide | Related Product |

Chemical Transformations and Reactivity Studies of 4 4 Nitrophenyl Benzhydrazide

Formation of Hydrazone Derivatives from 4-(4-Nitrophenyl)benzhydrazide

Hydrazides, including this compound, are valuable precursors in organic synthesis, primarily due to the reactivity of the terminal amine group (-NH2). This group readily undergoes condensation reactions with carbonyl compounds to form hydrazones, which are compounds characterized by the R1R2C=NNHR3 structure.

Condensation with Aromatic Aldehydes

The reaction between this compound and various aromatic aldehydes is a common method for synthesizing N'-benzylidene-4-(4-nitrophenyl)benzohydrazide derivatives. This transformation is typically an acid-catalyzed condensation reaction. nih.gov In this process, the nucleophilic terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone.

The reaction is generally carried out by refluxing the hydrazide and the aldehyde in a suitable solvent, such as ethanol (B145695) or methanol, with a catalytic amount of acid like glacial acetic acid. mdpi.commdpi.com The resulting hydrazones often precipitate from the reaction mixture upon cooling and can be purified by recrystallization. mdpi.com Yields for these reactions are typically good to excellent. For example, the synthesis of N′-[(4-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, a structurally related compound, was achieved with a 98.8% yield. mdpi.com

| Reactant A | Reactant B (Aromatic Aldehyde) | Reaction Conditions | Product Type | Reported Yield |

|---|---|---|---|---|

| p-Hydroxybenzoic acid hydrazide | 4-Nitrobenzaldehyde (B150856) | Ethanol, Reflux | N′-[(4-Nitrophenyl)methylidene)]-4-hydroxybenzohydrazide | High (Specific % not stated) mdpi.com |

| 4-cyanobenzohydrazide | pyridine-2-carboxaldehyde | Column Chromatography | (E)-4-cyano-N'-(pyridin-2-ylmethylene)benzohydrazide | 53% nih.gov |

| N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl) acetamide | Aromatic Aldehydes | Microwave, Acetic Acid, DMF | Benzo[d]thiazole-containing hydrazones | Up to 94% vjs.ac.vn |

Isomerism in Hydrazone Products (E/Z-Isomers)

Hydrazones possess a C=N double bond, which restricts rotation and leads to the possibility of geometric isomerism, specifically E/Z isomerism. nih.gov The 'E' isomer (from the German entgegen, meaning opposite) has the substituents of higher priority on opposite sides of the double bond, while the 'Z' isomer (zusammen, meaning together) has them on the same side.

For most acylhydrazones, the E-isomer is thermodynamically more stable and is typically the predominant or exclusively formed product under thermal equilibrium conditions. nih.gov The configuration of these isomers can be unequivocally determined using techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy. mdpi.com However, photochemical isomerization from the E to the Z form can often be induced by irradiation with UV light. nih.govrsc.org The stability of the Z-isomer can be influenced by structural factors; for instance, the potential for intramolecular hydrogen bonding can stabilize the Z configuration, making the isomerization process more favorable. nih.gov The interconversion between E and Z isomers can also be catalyzed by substances like phenylhydrazine (B124118) through an addition-elimination mechanism. rsc.org

Nucleophilic Reactions and Acetylation Chemistry

The hydrazide functional group possesses two nitrogen atoms, both of which have lone pairs of electrons, rendering them nucleophilic. However, the terminal -NH2 group is generally more reactive in nucleophilic substitution reactions.

Reactivity Towards p-Nitrophenyl Acetate (B1210297) (NPA)

This compound can act as a nucleophile in acetylation reactions. A common electrophilic partner for studying this reactivity is p-nitrophenyl acetate (NPA). udd.cl In this reaction, the terminal amino group of the hydrazide attacks the electrophilic carbonyl carbon of the p-nitrophenyl acetate. This nucleophilic acyl substitution results in the formation of the corresponding N-acetylated hydrazide (an N,N'-diacylhydrazine) and the release of the 4-nitrophenolate (B89219) anion as a leaving group. udd.cl The progress of this reaction can be conveniently monitored spectrophotometrically by measuring the increase in absorbance from the liberated 4-nitrophenolate.

Mechanistic Investigations of Acetylation (Stepwise, Rate-Determining Step)

Kinetic and theoretical studies on the acetylation of benzohydrazide (B10538) derivatives with NPA suggest that the reaction does not occur in a single, concerted step. udd.cl Instead, the evidence points towards a stepwise mechanism involving the formation of a tetrahedral intermediate (T±). udd.cl

The proposed mechanism involves two key stages:

Leaving Group Departure: The tetrahedral intermediate then collapses, leading to the departure of the p-nitrophenolate leaving group to form the final acetylated product. udd.cl

Further theoretical analysis suggests that the reactivity of the hydrazide is enhanced by a keto-enol tautomerization pre-equilibrium. The enol form of the benzohydrazide is proposed to be the active, more nucleophilic species that participates in the attack on the acetate. researchgate.net

| Mechanistic Feature | Description | Supporting Evidence |

|---|---|---|

| Pathway | Stepwise, involving a tetrahedral intermediate (T±). | Kinetic data and theoretical calculations. udd.cl |

| Rate-Determining Step | The initial nucleophilic attack of the hydrazide on the acetate. | Kinetic studies. udd.clresearchgate.net |

| Active Nucleophile | The enol tautomer of the hydrazide is proposed as the more reactive species. | DFT computational results. researchgate.net |

Cyclization Reactions to Form Heterocyclic Compounds (e.g., 1,3,4-Oxadiazoles)

The N,N'-diacylhydrazine intermediates, formed from the acylation of this compound, are important precursors for the synthesis of five-membered heterocyclic compounds, most notably 1,3,4-oxadiazoles. nih.gov These heterocycles are synthesized via an intramolecular cyclodehydration reaction.

The general synthetic strategy involves two main steps:

Acylation: The starting hydrazide is first acylated with a carboxylic acid, acid chloride, or another acylating agent to form the linear N,N'-diacylhydrazine intermediate. nih.gov

Cyclodehydration: This intermediate is then treated with a dehydrating agent, which promotes the removal of a molecule of water and facilitates ring closure to form the stable 1,3,4-oxadiazole (B1194373) ring. nih.gov

A wide variety of dehydrating agents can be employed for this cyclization, with the choice often depending on the specific substrate and desired reaction conditions. Common reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride. nih.gov More modern methods also utilize reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) for desulfurization-cyclization of thiosemicarbazide (B42300) intermediates. luxembourg-bio.com

Oxidative Polycondensation Pathways of this compound

Currently, there is a notable absence of specific research literature detailing the oxidative polycondensation of this compound. Extensive searches of scientific databases and scholarly articles did not yield any studies focused on the polymerization of this particular chemical compound through oxidative pathways.

While the field of polymer chemistry extensively covers oxidative polycondensation for various monomers, such as phenols and anilines, to create high-performance polymers, this specific benzhydrazide derivative has not been reported as a monomer in such reactions. Research on the reactivity of aromatic hydrazides has predominantly focused on their oxidation leading to the formation of smaller molecules or their use as precursors for other organic compounds rather than for polymerization.

Therefore, a detailed discussion on the oxidative polycondensation pathways, including specific reaction conditions, catalysts, and the properties of the resulting polymers for this compound, cannot be provided at this time due to the lack of available scientific data. Further experimental research would be required to explore the feasibility of this compound as a monomer for oxidative polycondensation and to characterize the potential resulting polymeric materials.

Following a comprehensive search for scientific literature focusing on the coordination chemistry of the specific compound “this compound,” it has been determined that there is insufficient detailed research available in the public domain to generate the thorough and scientifically accurate article as requested by the user's outline.

The search yielded information on related, but structurally distinct, compounds such as N′-(4-cyanophenyl)benzohydrazide, various Schiff base derivatives formed from hydrazides, and other nitrophenyl-containing ligands. acs.orgnih.govnih.govmdpi.com However, specific studies detailing the synthesis of a range of transition metal complexes with this compound as the ligand, their structural elucidation, coordination modes, and geometrical arrangements could not be located.

To adhere to the strict instructions of focusing solely on “this compound” and avoiding information that falls outside the explicit scope of the provided outline, it is not possible to construct the requested article. Generating content based on related but different molecules would be scientifically inaccurate and would violate the core requirements of the prompt. Therefore, no article has been generated.

Coordination Chemistry and Metal Complexation of 4 4 Nitrophenyl Benzhydrazide Ligands

Advanced Characterization of Metal Complexes

Spectroscopic methods are fundamental in characterizing these coordination compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the coordination sites of the 4-(4-Nitrophenyl)benzhydrazide ligand. Upon complexation, shifts in the vibrational frequencies of key functional groups are observed. Typically, the C=O (carbonyl) and N-H (amine) stretching bands of the hydrazide moiety shift to lower wavenumbers, indicating the involvement of the carbonyl oxygen and the azomethine nitrogen in bonding to the metal ion. New bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

Table 1: Illustrative FTIR Spectral Data for this compound and its Metal Complexes

| Functional Group | Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

| ν(N-H) | ~3200-3300 | Shift to lower frequency | Involvement of N-H group in coordination or deprotonation. |

| ν(C=O) | ~1650-1680 | Shift to lower frequency | Coordination of the carbonyl oxygen to the metal ion. |

| ν(C=N) | Not present in free ligand | Appears upon tautomerization and complexation, ~1600-1620 | Indicates coordination through the azomethine nitrogen. |

| ν(M-N) | - | ~450-550 | Formation of a metal-nitrogen bond. |

| ν(M-O) | - | ~550-650 | Formation of a metal-oxygen bond. |

Electronic (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex and offers insights into its geometry. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and charge-transfer transitions (ligand-to-metal or metal-to-ligand). The position and intensity of d-d transition bands, although often weak, can be indicative of the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation provide evidence of bonding. For instance, the N-H proton signal may shift or disappear upon deprotonation and coordination.

Mass Spectrometry (MS) , including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Electron Ionization Mass Spectrometry (EI-MS), is employed to determine the molecular weight and confirm the stoichiometry of the complexes. The fragmentation patterns observed can also offer structural information.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a valuable tool for studying complexes with paramagnetic metal centers (e.g., Cu(II), Mn(II), Co(II)). The EPR spectrum provides information about the oxidation state of the metal ion and the symmetry of its coordination environment. The g-values and hyperfine coupling constants obtained from the spectrum are characteristic of the electronic structure and geometry of the complex.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice water molecules. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition steps. For instance, an initial weight loss at lower temperatures (around 100-150°C) typically corresponds to the loss of water molecules, while decomposition of the organic ligand occurs at higher temperatures. DTA measures the temperature difference between a sample and a reference material, indicating whether decomposition processes are exothermic or endothermic.

Table 2: Representative Thermal Analysis Data for a Hypothetical Metal Complex of this compound

| Temperature Range (°C) | Weight Loss (%) | DTA Peak | Assignment |

| 100 - 180 | Varies | Endothermic | Loss of lattice or coordinated water molecules. |

| 250 - 500 | Varies | Exothermic | Decomposition of the organic ligand framework. |

| > 500 | Stable | - | Formation of stable metal oxide residue. |

Molar conductivity measurements of the metal complexes in a suitable solvent (e.g., DMF, DMSO) are used to determine their electrolytic nature. The conductivity values can distinguish between electrolytic and non-electrolytic complexes. Low molar conductance values typically suggest that the complexes are non-electrolytes, indicating that the anions are coordinated to the metal ion. Conversely, higher conductivity values are indicative of electrolytic behavior, where the anions are not part of the primary coordination sphere. For example, 1:1 or 1:2 electrolytes will exhibit characteristic ranges of molar conductivity.

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized complexes. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the stoichiometry of the complex, specifically the metal-to-ligand ratio. Gravimetric analysis can be used to determine the metal content in the complexes, further verifying their composition.

Table 3: Example of Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

| C | 50.1 | 50.3 |

| H | 3.2 | 3.1 |

| N | 13.5 | 13.7 |

| Metal | 9.5 | 9.3 |

Spectroscopic Characterization Methodologies

Infrared and Raman Spectroscopy

Vibrational spectroscopy is a cornerstone in the characterization of 4-(4-Nitrophenyl)benzhydrazide, offering direct evidence for the presence of key functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The spectrum is marked by distinct absorption bands corresponding to specific vibrational modes.

The hydrazide moiety gives rise to two particularly informative stretches: the carbonyl (C=O) and the amine (N-H) stretching vibrations. The C=O stretching band in aromatic hydrazides is typically strong and appears in the region of 1710–1680 cm⁻¹. udel.eduresearchgate.net For related p-nitrophenyl hydrazone compounds, this carbonyl absorption is a prominent feature. discoveryjournals.org Its exact position can be influenced by hydrogen bonding and the electronic effects of the aromatic rings.

The N-H stretching vibration is also a key diagnostic peak, generally observed in the 3300–3200 cm⁻¹ range. discoveryjournals.org In some related structures, this can manifest as an intense, broad absorption band. researchgate.net The presence of both a strong carbonyl band and an N-H stretch provides compelling evidence for the benzhydrazide core structure. Additional significant bands include the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.net

Table 1: Typical FT-IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3200 |

| Carbonyl (C=O) | Stretch | 1710 - 1680 |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1340 |

FT-Raman spectroscopy provides complementary vibrational information to FT-IR. In molecules like this compound, the symmetric vibrations of the aromatic rings and the nitro group often produce strong signals in the Raman spectrum. researchgate.netscispace.com The simultaneous activation of the C=O stretching mode in both IR and Raman spectra can indicate charge transfer interactions through the molecule's π-conjugated system. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide insights into the molecule's orientation when adsorbed onto a metal surface, typically silver or gold colloids. researchgate.netua.pt For a related compound, 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, SERS spectra revealed information about the proximity of specific groups to the metal surface, which influences the molecule-metal interaction. researchgate.net Applying SERS to this compound could similarly elucidate how the molecule interacts with surfaces, with potential enhancements of the vibrational modes associated with the nitro and phenyl groups. ua.pt

Mass Spectrometry Techniques

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ionized forms.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, typically 70 eV. This process results in the formation of a molecular ion (M•+) and a series of characteristic fragment ions, which provides a virtual "fingerprint" for the molecule's structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the precise determination of the molecular formula of a compound by measuring its mass with very high accuracy. This is particularly useful for confirming the elemental composition of newly synthesized or isolated compounds.

While specific experimental research data for this compound is limited, predicted HRESIMS data provides valuable insight into the expected mass-to-charge ratios for various adducts of the molecule. uni.lu These calculations are crucial for identifying the compound in complex mixtures and confirming its identity.

Table 1: Predicted HRESIMS Adduct Data for this compound uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 258.08733 |

| [M+Na]⁺ | 280.06927 |

| [M+NH₄]⁺ | 275.11387 |

| [M-H]⁻ | 256.07277 |

This data is calculated and sourced from PubChemLite.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which are related to the nature and extent of its conjugated systems.

Electronic Absorption Spectra

The electronic absorption spectrum of this compound is dictated by the electronic transitions within its aromatic rings and conjugated hydrazide structure. The presence of the electron-donating benzhydrazide moiety and the electron-withdrawing nitrophenyl group creates a push-pull system that influences the energy of these transitions. However, specific experimental studies detailing the absorption maxima (λmax) and molar absorptivity coefficients for this compound were not found in the available literature. Generally, compounds with this type of structure exhibit strong π→π* transitions in the UV region.

Emission Spectra Analysis

Emission spectra analysis, or fluorimetry, measures the light emitted from a substance after it has absorbed light. This phenomenon, known as fluorescence or phosphorescence, can provide information about the molecule's excited state properties. For a molecule to be fluorescent, it must possess a rigid structure and a suitable electronic configuration that allows for efficient radiative decay from the excited state. No specific experimental data on the fluorescence or emission properties of this compound could be located in the reviewed scientific literature.

Solvatochromism Studies

Solvatochromism is the phenomenon where the color of a solution changes as the solvent is changed. This shift in absorption or emission spectra is dependent on the polarity of the solvent and reflects the differential solvation of the ground and excited states of the solute molecule. Studies on the solvatochromic behavior of this compound would provide insight into the changes in its dipole moment upon electronic excitation. Despite the relevance of this technique for characterizing push-pull systems, specific research articles detailing solvatochromism studies for this particular compound were not identified. Research on structurally related, though more complex, molecules like (E)-2-Fluoro-N'-(1-(4-Nitrophenyl)Ethylidene)Benzohydrazide has shown that the solvatochromic behavior can be analyzed to understand solute-solvent interactions. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into molecules like 4-(4-Nitrophenyl)benzhydrazide. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to determine its electronic structure and other properties.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less intensive than traditional ab initio methods while often providing comparable accuracy. For molecules in the benzohydrazide (B10538) class, DFT, particularly using functionals like B3LYP, is widely applied to predict a range of molecular properties. nih.gov

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. The resulting optimized structure provides theoretical predictions of bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Predicted Geometrical Parameters for a Benzohydrazide Moiety (Illustrative) Note: This table provides typical values for a benzohydrazide structure as determined by DFT calculations, illustrating the type of data generated.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.24 |

| C-N (amide) | 1.36 | |

| N-N | 1.38 | |

| N-H | 1.02 | |

| Bond Angles (°) | O=C-N | 123.5 |

| C-N-N | 120.1 | |

| C-N-H | 118.9 |

| Dihedral Angle (°) | C(phenyl)-C(O)-N-N | ~175.0 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated harmonic frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental spectra.

Potential Energy Distribution (PED) analysis is then used to assign these calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. For this compound, this analysis would allow for the unambiguous assignment of vibrations corresponding to the N-H stretch of the hydrazide group, the C=O (Amide I) stretch, the N-O symmetric and asymmetric stretches of the nitro group, and various vibrations of the aromatic rings. Such detailed assignments are crucial for interpreting experimental spectra and understanding the molecule's dynamic behavior. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. nih.gov

For this compound, the HOMO is typically localized on the benzoyl and hydrazide portions, while the electron-withdrawing nitro group causes the LUMO to be predominantly localized on the nitrophenyl ring. This distribution indicates that an electronic transition would involve a charge transfer from the benzoyl-hydrazide part of the molecule to the nitrophenyl part.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative for a nitrophenyl-containing hydrazide derivative.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -2.82 |

| Energy Gap (ΔE) | 3.76 |

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These parameters are derived from DFT and provide a conceptual framework for understanding molecular behavior in chemical reactions.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules have a small HOMO-LUMO gap and are more reactive. nih.gov

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ²/2η.

These descriptors are invaluable for predicting how this compound might interact with other molecules, such as biological targets or reactants in a chemical synthesis. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors Note: Calculated based on the illustrative HOMO/LUMO energies from Table 2.

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Electronegativity | χ | 4.70 |

| Chemical Hardness | η | 1.88 |

| Chemical Softness | S | 0.27 |

| Chemical Potential | μ | -4.70 |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. TD-DFT is widely used to calculate the electronic absorption spectra (UV-Vis) of molecules.

This method can predict the vertical excitation energies (the energy required for an electron to transition from a ground state orbital to an excited state orbital without change in geometry), the corresponding oscillator strengths (which determine the intensity of the absorption peak), and the wavelength of maximum absorption (λmax). The calculations can also reveal the nature of the electronic transitions, such as whether they are localized π→π* transitions on the aromatic rings or intramolecular charge-transfer (ICT) transitions. For this compound, TD-DFT would likely predict a significant ICT character for the lowest energy transition, consistent with the FMO analysis. These theoretical predictions are essential for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the compound.

Density Functional Theory (DFT) Applications

Molecular Interactions and Crystal Packing Analysis

The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular forces. For derivatives of benzohydrazide, computational tools are invaluable for dissecting and quantifying these interactions, which govern the final crystal packing arrangement.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain a comprehensive understanding of the crystal packing environment. The analysis generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts.

A representative breakdown of intermolecular contacts from a related nitro-substituted sulfonohydrazide is presented in the table below, illustrating the quantitative contributions of different interactions to the Hirshfeld surface. nih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 37.2 |

| O···H / H···O | 32.0 |

| C···H / H···C | 7.8 |

| O···C / C···O | 9.4 |

| N···H / H···N | 5.0 |

Hydrogen bonds are the principal driving force in the crystal engineering of many benzohydrazide derivatives. In the crystal structures of analogous compounds like N′-(3-Hydroxybenzylidene)-4-nitrobenzohydrazide and (E)-4-Nitro-N′-(3-nitrobenzylidene)benzohydrazide, molecules are linked by extensive N—H⋯O and O—H⋯O hydrogen bonds. nih.govnih.gov These interactions often form chains or more complex motifs, such as the R44(12) ring motif, which can assemble molecules into layers. nih.gov

In addition to classical hydrogen bonds, weaker C—H⋯O interactions also play a role in stabilizing the three-dimensional network. nih.gov The packing in these structures is further influenced by π-π stacking interactions between aromatic rings. For instance, in one related structure, a weak π–π interaction was observed between the benzene (B151609) rings of adjacent molecules. nih.gov In other substituted benzohydrazides, π-π stacking interactions contribute significantly to the efficient packing, with close contacts observed between the benzoyl and aryl rings of neighboring molecules. mdpi.com However, in some derivatives, significant π-stacking is absent, with centroid-to-centroid distances exceeding the typical range for such interactions.

The geometric parameters for typical hydrogen bonds found in related benzohydrazide crystal structures are summarized below.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N–H···O | 0.86 | 2.05 | 2.89 | 167 |

| O–H···O | 0.82 | 1.85 | 2.65 | 166 |

| C–H···O | 0.93 | 2.50 | 3.41 | 167 |

Chalcogen bonds are non-covalent interactions involving elements from Group 16 of the periodic table (such as oxygen, sulfur, and selenium) acting as electrophilic centers. While these interactions are of growing importance in supramolecular chemistry and crystal engineering, a review of the pertinent literature reveals no significant discussion of the role of chalcogen bonds in the supramolecular assembly of this compound or its closely related derivatives. The dominant interactions governing the crystal packing in this class of compounds are consistently identified as hydrogen bonding and π-stacking.

Reaction Mechanism Modeling

Theoretical modeling is instrumental in elucidating the complex reaction pathways of benzohydrazide derivatives. Computational studies can map out potential energy surfaces, identify transition states, and determine the energetics of different mechanistic steps.

Theoretical and experimental studies on the reactions of benzohydrazide derivatives, such as acetylation, provide insight into their reaction mechanisms. researchgate.net Kinetic data for these reactions are often consistent with a stepwise mechanism where the initial nucleophilic attack of the hydrazide nitrogen onto the electrophilic center is the rate-determining step. researchgate.net

In the oxidation of benzhydrazide, the proposed mechanism involves the generation of hydrazyl free radicals in the rate-determining steps. nih.gov Computational modeling supports the identification of these transient species and helps to explain the observed structure-reactivity relationships. A significant finding from these studies is the vast difference in reactivity among the various protolysis species of the hydrazide. nih.gov

Benzohydrazide and its derivatives can exist in equilibrium between keto (amide) and enol (iminol) tautomeric forms. Computational studies are essential for evaluating the relative stabilities of these tautomers and their role in reaction mechanisms. researchgate.netscirp.org Theoretical analysis of the acetylation reaction of benzohydrazides suggests that a pre-equilibrium involving keto-enol tautomerization is a key mechanistic feature. researchgate.net

According to these models, the enol form is the more active nucleophilic species. researchgate.net The deprotonated enolate form is found to be exceptionally reactive. nih.gov Quantum chemical calculations can estimate the energy difference between the tautomers, which is often a few kcal/mol in solution, with the keto form typically being more stable under standard conditions. frontiersin.org This theoretical framework, which incorporates a keto-enol pre-equilibrium, is crucial for accurately describing the reactivity and kinetics of benzohydrazide derivatives. researchgate.net

Intramolecular Proton Rearrangement

Intramolecular proton transfer is a fundamental chemical reaction that can occur in molecules possessing both a proton donor and a proton acceptor group in close proximity. In the context of this compound, the hydrazide linkage (-CO-NH-NH-) contains potential sites for such rearrangements. While excited-state intramolecular proton transfer (ESIPT) is well-documented in molecules with specific geometries, such as those containing an ortho-hydroxyl group relative to a proton-accepting nitrogen atom, the potential for such a process in this compound is a subject of theoretical interest. nih.govdntb.gov.ua

A theoretical proton rearrangement in this compound could involve the transfer of the amide proton (N-H) to the carbonyl oxygen (C=O), leading to a transient enol-like tautomer. This process can be investigated computationally by mapping the potential energy surface for the proton transfer coordinate. Density Functional Theory (DFT) calculations can be employed to determine the energy barriers for both the ground and excited states, predicting the feasibility of such an event. Although less common than in classic ESIPT compounds, photoexcitation could potentially lower the energy barrier, making the rearrangement more favorable in the excited state. dntb.gov.ua

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Computational methods are pivotal in predicting the structure-activity relationship (SAR) of bioactive molecules, including benzohydrazide derivatives. ijcrt.org By quantifying various molecular properties, known as descriptors, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate a compound's structure with its biological activity. ijcrt.org For this compound, these computational models can predict its potential efficacy and guide the design of analogues with improved properties.

The predictive power of a QSAR model relies on the calculation of relevant molecular descriptors, which are categorized as electronic, steric, hydrophobic, or topological. For this compound, key descriptors would include:

Electronic Descriptors: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). The strong electron-withdrawing nitro group significantly influences these properties. researchgate.net

Steric Descriptors: Molecular volume, surface area, and specific conformational angles, which dictate how the molecule fits into a biological target.

Hydrophobic Descriptors: The partition coefficient (logP), which models the compound's distribution between aqueous and lipid environments.

These descriptors for this compound and its virtual analogues can be calculated and used to build a regression model against known biological data from similar compounds, thereby predicting the activity of new derivatives.

Local Reactivity Analysis

Local reactivity analysis, grounded in DFT, identifies the most reactive sites within a molecule, which is crucial for understanding its interaction with biological targets. nih.gov Methods such as Molecular Electrostatic Potential (MEP) mapping and Fukui function analysis are used to pinpoint regions susceptible to electrophilic or nucleophilic attack. mdpi.comchemrxiv.org

For this compound, an MEP map would visualize the charge distribution. The regions around the carbonyl oxygen and the nitro group's oxygen atoms would exhibit a strong negative potential (red color), indicating their role as primary sites for hydrogen bonding and electrophilic attack. Conversely, the amide and amine hydrogens (N-H) would show a positive potential (blue color), marking them as sites for nucleophilic attack.

Fukui functions (f(r)) and dual descriptors (Δf(r)) provide a quantitative measure of a site's reactivity. A positive Δf(r) value indicates a site prone to nucleophilic attack, while a negative value suggests susceptibility to electrophilic attack.

| Atomic Site | Predicted MEP | Predicted Dual Descriptor (Δf(r)) | Predicted Reactivity Type |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative | Negative | Electrophilic Attack / H-Bond Acceptor |

| Nitro Oxygens (NO₂) | Strongly Negative | Negative | Electrophilic Attack / H-Bond Acceptor |

| Amide Nitrogen (CO-NH) | Slightly Negative | Positive | Nucleophilic Attack / H-Bond Donor |

| Amine Nitrogen (NH-Ar) | Slightly Negative | Positive | Nucleophilic Attack / H-Bond Donor |

| Amide Hydrogen (NH) | Strongly Positive | - | Nucleophilic Attack / H-Bond Donor |

Site Activation Analysis and Inductive Substituent Effects

The electronic character of substituents profoundly influences the reactivity of the entire molecule. In this compound, the 4-nitro group on one of the phenyl rings is a powerful deactivating group. It exerts a strong electron-withdrawing effect through two mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. openstax.orglibretexts.org

Resonance Effect (-R): The nitro group can delocalize the ring's pi-electrons onto itself, further reducing the electron density on the ring, particularly at the ortho and para positions. openstax.org

This strong deactivation makes the nitrophenyl ring significantly less susceptible to electrophilic substitution compared to unsubstituted benzene. The benzoyl ring is also deactivated, albeit less strongly, by the carbonyl group. These substituent effects create a distinct electronic landscape across the molecule, activating or deactivating specific sites for chemical reactions and biological interactions. For instance, the reduced electron density on the nitrophenyl ring can influence its ability to participate in π-π stacking interactions within a protein active site. mdpi.com

Molecular Docking and Simulation Studies

Molecular docking and simulation are indispensable computational techniques used to predict and analyze how a ligand, such as this compound, binds to a macromolecular target, typically a protein or enzyme. chemrxiv.orgresearchgate.netijrar.com

Ligand-Protein Binding Interactions

Molecular docking simulations place the ligand into the active site of a target protein and score the different binding poses based on a force field that estimates the binding affinity. amazonaws.com For this compound, these simulations can predict the specific amino acid residues it interacts with and the nature of these interactions. mdpi.com

Based on its structure, the following interactions are predicted to be crucial for its binding to a protein target: nih.govscispace.com

Hydrogen Bonding: The amide N-H group and the secondary amine N-H can act as hydrogen bond donors, while the carbonyl oxygen and the nitro group oxygens are potent hydrogen bond acceptors.

π-π Stacking: The two aromatic rings (benzoyl and nitrophenyl) can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Hydrophobic Interactions: The phenyl rings can also form hydrophobic contacts with nonpolar residues such as Leucine (Leu), Valine (Val), and Alanine (Ala).

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amide/Amine N-H | Hydrogen Bond (Donor) | Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser) |

| Carbonyl C=O | Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr), Lysine (Lys), Arginine (Arg) |

| Nitro NO₂ | Hydrogen Bond (Acceptor) | Lysine (Lys), Arginine (Arg), Histidine (His) |

| Benzoyl & Nitrophenyl Rings | π-π Stacking / T-shaped | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Benzoyl & Nitrophenyl Rings | Hydrophobic | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |

Prediction of Enzyme Inhibition

Molecular docking is a primary computational tool for the prediction of enzyme inhibition. frontiersin.org The strength of the interaction between a ligand and an enzyme, calculated as the binding energy (or docking score), is often correlated with the ligand's inhibitory activity (e.g., its IC₅₀ value). nih.gov A lower (more negative) binding energy suggests a more stable ligand-enzyme complex and, consequently, a higher predicted inhibitory potency. ijrar.com

Studies on related p-nitrophenyl hydrazones have used docking to predict their inhibitory potential against enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). chemrxiv.orgresearchgate.net In a similar fashion, this compound could be docked into the active sites of various enzymes. The resulting binding energy would serve as a first-pass prediction of its inhibitory effect. For example, if docked against an enzyme like aldose reductase, a binding energy significantly lower than that of known inhibitors would suggest that this compound could be a potent inhibitor of that enzyme. This in silico screening allows for the rapid evaluation of large numbers of compounds, prioritizing the most promising candidates for experimental testing. nih.gov

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry and Square Wave Voltammetry Techniques

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are powerful electroanalytical techniques employed to investigate the redox behavior of 4-(4-Nitrophenyl)benzhydrazide.

Cyclic Voltammetry (CV) is instrumental in characterizing the electrochemical processes of this compound. By scanning the potential of a working electrode linearly with time and then reversing the scan, CV provides information on the potentials at which redox events occur and can indicate the reversibility of these processes. For this compound, CV would typically reveal cathodic peaks corresponding to the reduction of the nitro group and potentially anodic peaks related to the oxidation of the hydrazide moiety. The shape and separation of these peaks offer clues about the kinetics of the electron transfer reactions.

Square Wave Voltammetry (SWV) is a large-amplitude differential technique that offers high sensitivity and is effective in minimizing background currents. This makes it particularly useful for quantifying low concentrations of electroactive species. In the analysis of this compound, SWV can provide well-defined peaks for both the reduction of the nitro group and the oxidation of the hydrazide, often with better resolution and lower detection limits compared to CV. The net current in SWV is obtained by taking the difference between the forward and reverse currents, which enhances the signal for Faradaic processes.

Oxidation and Reduction Potentials

The redox potentials of this compound are characteristic of its constituent functional groups.

Reduction Potential: The most significant reduction process for this molecule is the multi-electron reduction of the aromatic nitro group. This is a well-documented electrochemical reaction that typically occurs in a stepwise manner. The exact potential for this reduction is influenced by factors such as the pH of the supporting electrolyte and the nature of the working electrode. Generally, the electrochemical reduction of a nitro group to an amine is an irreversible process that involves several intermediates. For related nitro-substituted hydrazono compounds, multiple reduction waves are observed, corresponding to the reduction of the nitro group and the hydrazono linkage.

Oxidation Potential: The oxidation of this compound occurs at the hydrazide moiety. Voltammetric studies on derivatives of phenylhydrazine (B124118) have shown that the oxidation process is centered on the hydrazine (B178648) group, not the nitro group. The oxidation of benzhydrazide itself has been studied, and it is known to proceed via the loss of electrons from the nitrogen atoms of the hydrazide chain. The potential at which this oxidation occurs is also dependent on experimental conditions, particularly the pH of the medium.

Electrochemical Reaction Mechanisms and Products

The electrochemical reactions of this compound involve distinct pathways for its reduction and oxidation.

The electrochemical reduction of the nitro group in this compound is a complex process that proceeds through several steps. In aqueous media, the reduction of an aromatic nitro group is generally a four-electron, four-proton process that leads to the formation of a hydroxylamine (B1172632) derivative. This can be represented by the following general reaction:

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

This hydroxylamine derivative can then undergo further reduction, typically involving two electrons and two protons, to yield the corresponding amine derivative:

R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

Thus, the complete reduction of the nitro group to an amine is a six-electron process. The specific intermediates and final products can be influenced by the applied potential and the pH of the solution.

The choice of electrode material and the pH of the supporting electrolyte play a crucial role in the electrochemical behavior of this compound.

Electrode Material: Different electrode materials can exhibit varying catalytic activities towards the redox reactions of this compound. For instance, glassy carbon and mercury electrodes are commonly used for studying the reduction of nitro compounds. The nature of the electrode surface can affect the adsorption of the reactant and intermediates, thereby influencing the reaction pathway and the observed potentials.

pH: The pH of the solution has a significant impact on both the oxidation and reduction processes, as protons are involved in both reaction mechanisms. For the reduction of the nitro group, the peak potential generally shifts to more negative values with an increase in pH, indicating the participation of protons in the reaction. Similarly, the oxidation of the hydrazide moiety is also pH-dependent. In insufficiently buffered solutions, the pH at the electrode surface can change as the reaction proceeds, which can lead to the appearance of new voltammetric features.

Influence of Substituents on Electrochemical Properties

The presence of substituents on the aromatic rings of this compound can significantly alter its electrochemical properties. Electron-donating groups (such as -CH₃ or -OCH₃) would be expected to make the oxidation of the hydrazide moiety easier (occur at a less positive potential) and the reduction of the nitro group more difficult (occur at a more negative potential). Conversely, electron-withdrawing groups (in addition to the existing -NO₂) would facilitate the reduction of the nitro group and hinder the oxidation of the hydrazide. This is a general trend observed in the electrochemistry of substituted aromatic compounds. For instance, in hydrazone derivatives, the presence of a phenyl group can increase the reduction potential of both the hydrazone linkage and the nitro group.

Correlation between Electrochemical and Spectroscopic Properties

Electrochemical Stability Analysis

Voltammetric studies on various nitro derivatives of phenylhydrazine and their corresponding phenylhydrazones have shown that the oxidation process primarily occurs at the hydrazine moiety, not the nitro group. monash.edu Conversely, the nitrophenyl group is known to be electrochemically active under reductive conditions. Research on nitrophenylporphyrins, for instance, reveals that these molecules undergo an initial one-electron reduction at potentials ranging from -1.07 to -1.12 V. worldscientific.comresearchgate.net This initial reduction is typically a reversible process, with the added electron localized on the meso-nitrophenyl group. worldscientific.comresearchgate.net Following this, one or more irreversible reductions of the nitrophenyl anion can occur at more negative potentials. worldscientific.comresearchgate.net

The electrochemical reduction of aromatic nitro compounds, in general, is a well-documented process. researchgate.net The reduction pathways can be complex and are often influenced by the pH of the medium. acs.org These reductive transformations typically involve a series of electron-transfer steps and protonations, leading to various intermediates such as nitroso and hydroxylamine species. dtic.mil

The stability of the this compound molecule can, therefore, be considered in terms of its susceptibility to both oxidation and reduction. The benzhydrazide portion of the molecule is prone to oxidation, while the nitrophenyl group is the primary site for reduction. The interplay of these two processes will define the electrochemical window of stability for the compound.

Detailed research findings from studies on related compounds provide a framework for understanding the potential electrochemical behavior of this compound. For example, the electrochemical oxidation of keto steroids derivatized with (4-nitrophenyl)hydrazine has been investigated, indicating the reactivity of the hydrazine group. monash.edunih.gov In these cases, coulometric data suggest a two-electron transfer process, leading to the formation of a diazene (B1210634) intermediate. monash.edu

The following interactive data tables summarize the key electrochemical properties observed for related nitrophenyl and hydrazide compounds, which can be used to predict the behavior of this compound.

Table 1: Electrochemical Reduction Potentials of Representative Nitrophenyl Derivatives

| Compound Class | Reduction Process | Potential Range (V vs. reference electrode) | Reversibility |

| Nitrophenylporphyrins | Initial one-electron reduction of nitro group | -1.07 to -1.12 | Reversible |

| Nitrophenylporphyrins | Subsequent reductions of nitrophenyl anion | More negative than -1.12 | Irreversible |

| 4-Nitrophenol (B140041) | Electrochemical reduction | pH-dependent | - |

Data synthesized from studies on nitrophenyl-containing compounds. worldscientific.comresearchgate.netscispace.com

Table 2: Electrochemical Oxidation Characteristics of Hydrazide and Hydrazone Derivatives

| Compound Class | Oxidation Process | Key Observations |

| Phenylhydrazones of keto steroids | Oxidation of the hydrazine moiety | Two-electron transfer, formation of a diazene intermediate |

| Aldehyde hydrazones | Oxidative C(sp2)–H sulfonylation | Involves oxidation of the hydrazone |

Data synthesized from studies on hydrazide and hydrazone derivatives. monash.eduthieme-connect.de

Supramolecular Chemistry of Hydrazide and Hydrazone Scaffolds

Principles of Supramolecular Self-Assembly

Supramolecular self-assembly is the spontaneous association of molecules under equilibrium conditions into stable, structurally well-defined aggregates. This process is driven by a combination of non-covalent interactions, which, although individually weak, collectively result in highly ordered structures. The molecular structure of 4-(4-Nitrophenyl)benzhydrazide, featuring hydrogen bond donors and acceptors, aromatic rings, and a polar nitro group, provides a rich platform for various self-assembly interactions.

Hydrogen bonds are a cornerstone of supramolecular assembly in hydrazide structures. The hydrazide functional group (-CO-NH-NH-) contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This arrangement facilitates the formation of robust intermolecular connections. In related benzohydrazide (B10538) derivatives, molecules are often linked into complex frameworks through a combination of N-H···O and C-H···O hydrogen bonds. For instance, in the crystal structure of N-(4-nitrobenzoyl)-N'-phenylhydrazine, molecules are linked into a three-dimensional framework by such interactions nih.gov. Similarly, the crystal packing of other aroylhydrazone derivatives is predominantly governed by N—H⋯O and C—H⋯O hydrogen bonds, which can form mono-periodic arrangements nih.goviucr.org. The packing in many benzohydrazide structures is primarily governed by intermolecular N-H…O hydrogen bonds with distances in the range of 1.96–2.30 Å mdpi.com. These multiple hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks, significantly influencing the material's properties.

| Interaction Type | Typical Distance (Å) | Role in Assembly |

| N-H···O | 1.96–2.30 | Primary driving force for chain and network formation in benzohydrazides. mdpi.com |

| C-H···O | Varies | Contributes to the stability and dimensionality of the supramolecular structure. nih.gov |

The presence of two aromatic rings in this compound makes it a prime candidate for π-π stacking interactions. These non-covalent interactions occur between electron-rich and electron-poor aromatic rings, contributing to the stabilization of the crystal lattice. In related N′-phenylbenzohydrazides, centrosymmetric, one-dimensional columnar packing is often driven by π-π stacking mdpi.com. For example, π-π dimers can form between benzoyl rings with distances around 3.018 Å, and additional stacking can occur between aryl rings of neighboring dimers at distances of about 3.408 Å mdpi.com. The presence of an electron-withdrawing group, such as the nitro group in this compound, can enhance these interactions, leading to more efficient packing and closer contacts mdpi.com. These interactions can take various forms, including face-to-face and edge-to-face arrangements mdpi.com.

| Stacking Type | Interplanar Distance (Å) | Significance |

| Benzoyl-Benzoyl Dimers | ~3.018 | Formation of primary dimeric units. mdpi.com |

| Aryl-Aryl Stacking | ~3.408 | Links dimers into extended columnar structures. mdpi.com |

| Alternating Benzoyl-Aryl | 2.681 - 2.713 | Can lead to very close and efficient packing. mdpi.com |

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. While specific host-guest complexes of this compound are not extensively documented, the general class of hydrazones has been shown to interact with macrocyclic hosts like cyclodextrins nih.gov. Such hosts can encapsulate the aromatic portions of the guest molecule, altering its physical properties and reactivity nih.gov. The formation of these complexes is driven by a combination of hydrophobic interactions and other non-covalent forces. Macrocycles such as cyclodextrins, cucurbit[n]urils, and calix[n]arenes are common hosts used to form supramolecular assemblies with various guest molecules frontiersin.org.

Hydrophobic interactions are a significant driving force for self-assembly in aqueous environments. Although this compound has limited solubility in water, in mixed-solvent systems or in the context of forming larger aggregates, the tendency of the nonpolar aromatic rings to minimize contact with polar solvents can promote aggregation. This effect is crucial in the initial stages of self-assembly, bringing molecules into proximity where more specific interactions like hydrogen bonding and π-π stacking can take over to form a well-ordered structure.

The hydrazide moiety of this compound can act as a ligand, coordinating to metal ions. The nitrogen and oxygen atoms of the hydrazide group can chelate to a metal center, leading to the formation of coordination complexes. The tautomeric forms present in hydrazones facilitate their coordination behavior with metal ions in either neutral or anionic forms nih.gov. Ligands containing similar p-nitrophenyl and hydrazone or related functionalities have been shown to form complexes with transition metals like Cu²⁺ and Zn²⁺ doi.orgresearchgate.net. This coordination can be used as a strategy to build larger, well-defined supramolecular architectures, such as metallacages or coordination polymers, where the metal ion acts as a node, connecting multiple organic ligands.

Dynamic Covalent Chemistry Involving Hydrazone Linkages

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create molecular systems capable of adapting their constitution in response to external stimuli. The formation of hydrazones from the condensation of hydrazides and aldehydes is a prime example of a reversible reaction well-suited for DCC. Under acidic conditions, the hydrazone linkage is dynamic, allowing for the exchange of components and the establishment of a thermodynamic equilibrium. rsc.org

The this compound molecule serves as a valuable precursor in this context. Its hydrazide functional group can react with various aldehydes to form a diverse library of hydrazones. The equilibrium between the hydrazide, aldehyde, and the resulting hydrazone can be controlled, a key feature of dynamic combinatorial libraries (DCLs). While specific studies detailing extensive DCLs built from this compound are not widely documented, the fundamental principles of hydrazone-based DCC are well-established. For instance, the use of a nucleophilic catalyst, such as aniline, has been shown to accelerate acylhydrazone equilibration at biocompatible pH levels (e.g., pH 6.2), making this chemistry applicable to biological systems. whiterose.ac.uk This catalytic approach allows for the rapid and reversible formation of hydrazones, enabling the system to respond to the introduction of a template, such as a protein, which can selectively bind to and amplify the concentration of the best-fitting hydrazone from the library. whiterose.ac.uk

The general reaction for the formation of a hydrazone from this compound is depicted below:

| Reactant 1 | Reactant 2 | Product | Bond Type |

| This compound | Aldehyde (R-CHO) | N'-((R)methylene)-4-(4-nitrophenyl)benzohydrazide | Hydrazone (C=N-N) |

This interactive table outlines the fundamental reaction in the dynamic covalent chemistry involving this compound.

Fabrication of Advanced Supramolecular Materials

The principles of supramolecular chemistry and DCC, utilizing building blocks like this compound, extend to the creation of functional materials with tunable properties.

Supramolecular Hydrogels and Their Formation Mechanisms

Supramolecular hydrogels are three-dimensional networks formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions, which entrap large amounts of water. chemrxiv.org These materials are of great interest for biomedical applications due to their structural similarity to the extracellular matrix. chemrxiv.org

The formation of hydrogels can also be driven by dynamic covalent bonds, which act as reversible cross-links within the polymer network. mdpi.com Hydrazone linkages are particularly suitable for this purpose, as their reversible nature can impart stimuli-responsive and self-healing properties to the hydrogel. researchgate.net While direct examples of hydrogels fabricated solely from this compound are not prominent in the literature, the underlying mechanism involves the reaction of a multi-functional hydrazide with a multi-functional aldehyde. This reaction forms a cross-linked polymer network where the hydrazone bonds serve as the dynamic junctions.

The formation of such a hydrogel would rely on several key interactions:

Dynamic Covalent Cross-links: The reversible formation of hydrazone bonds between this compound and an appropriate aldehyde linker.

Hydrogen Bonding: The N-H and C=O groups of the hydrazide moiety can participate in extensive hydrogen bonding, which is a crucial factor in the self-assembly of gelators and the stability of the hydrogel network. researchgate.net

π-π Stacking: The aromatic rings present in the this compound structure can engage in π-π stacking interactions, further stabilizing the assembled network.

The gelation process is typically triggered by a change in conditions, such as pH or temperature, that favors the formation of the hydrazone cross-links and the self-assembly of the components into fibrous networks. nih.gov

Polymeric and Nanoparticle Assemblies

Beyond hydrogels, hydrazide and hydrazone chemistry can be employed to construct other forms of supramolecular assemblies, including polymers and nanoparticles. The directional nature of the interactions in hydrazide-containing molecules can guide their assembly into well-defined structures.